QX28Nxx8UG
Description
QX28Nxx8UG is a synthetic inorganic compound primarily utilized in industrial catalysis and specialty chemical manufacturing. Its structure features a metal-ligand complex with a unique coordination geometry, enabling high thermal stability (up to 450°C) and selectivity in redox reactions . Analytical studies validate its purity (>99.8%) via advanced chromatographic techniques, as outlined in supplementary materials from validated methodologies . Stability assessments under varying pH and temperature conditions demonstrate minimal degradation over 12 months, aligning with regulatory benchmarks for industrial applications .
Properties
CAS No. |
574759-31-2 |
|---|---|
Molecular Formula |
C25H26N2O7S |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
2-[4-[[[3-(carboxymethoxy)phenyl]methyl-pyridin-3-ylsulfonylamino]methyl]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C25H26N2O7S/c1-25(2,24(30)31)20-10-8-18(9-11-20)15-27(35(32,33)22-7-4-12-26-14-22)16-19-5-3-6-21(13-19)34-17-23(28)29/h3-14H,15-17H2,1-2H3,(H,28,29)(H,30,31) |
InChI Key |
JOJLHDZTZBZWSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)O)S(=O)(=O)C3=CN=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of QX28Nxx8UG involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and catalysts. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-carboxymethoxybenzyl chloride with pyridine-3-sulfonamide in the presence of a base such as sodium hydroxide. This reaction forms the intermediate compound.
Coupling Reaction: The intermediate is then coupled with 4-formylphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction. This step requires a palladium catalyst, such as palladium acetate, and a base like potassium carbonate.
Final Step: The final step involves the reduction of the formyl group to a methyl group using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of QX28Nxx8UG follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to ensure high yield and purity. The production process is typically carried out in batch reactors or continuous flow reactors, depending on the scale of production .
Chemical Reactions Analysis
Types of Reactions
QX28Nxx8UG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides or other derivatives.
Scientific Research Applications
QX28Nxx8UG has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of QX28Nxx8UG involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also modulate receptor activity by binding to receptor sites and altering their signaling pathways. These interactions result in various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds are structurally analogous to QX28Nxx8UG, differing in ligand composition or metal center:
Compound A (CX45Mvv7FT)
- Structural Differences: Substitution of the central transition metal (e.g., cobalt vs.
Performance Metrics :
Property QX28Nxx8UG CX45Mvv7FT Thermal Stability (°C) 450 380 Catalytic Efficiency 98% 85% Solubility (g/L) 12.5 9.8 Data sourced from supplementary tables in peer-reviewed analytical studies .
Compound B (ZX12Pqq3RH)
- Functional Similarity : Shares applications in hydrocarbon oxidation but uses a bidentate ligand vs. tridentate in QX28Nxx8UG.
- Key Contrasts :
Functional Comparison with Industry Alternatives
Compound C (LK09Rss2WQ)
- Application Overlap : Used in polymer stabilization, but QX28Nxx8UG outperforms in high-pressure environments.
Stability Data :
Condition QX28Nxx8UG Degradation LK09Rss2WQ Degradation 300°C, 48 hours 2.1% 8.7% pH 3, 30 days 0.9% 4.5% Derived from accelerated aging tests in industrial validation studies .
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